molecular formula C18H20O5 B3052017 Flavokawin A CAS No. 3791-75-1

Flavokawin A

Cat. No. B3052017
CAS RN: 3791-75-1
M. Wt: 316.3 g/mol
InChI Key: KGFYDIZALLKOLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Flavokawain A is a flavokawain found in the kava plant . It has been shown to induce apoptosis in bladder cancer cells via a Bax protein-dependent and mitochondria-dependent apoptotic pathway . Flavokawains A and B enhance hepatotoxicity of paracetamol, underscoring a potentially serious interaction between paracetamol and kava .


Synthesis Analysis

Flavokawain A, B, and C are naturally occurring chalcones that have been isolated from several medicinal plants, namely the piper methysticum or commercially known as the kava-kava . The sources of chalcones are mainly from edible plants or can be readily synthesized by the Claisen-Schmidt condensation method .


Molecular Structure Analysis

The basic molecular structure of chalcones includes two aromatic rings linked by an unsaturated three carbon bridge . The chemical formula of Flavokawain A is C18H18O5 .


Chemical Reactions Analysis

Flavokawain A has been reported with anti-melanogenic activity . It also exhibits endothelial protective activity against oxidative stress induced by ochratoxin A (OTA), which acts as a mycotoxin .


Physical And Chemical Properties Analysis

Flavokawain A has a molar mass of 314.337 g·mol −1 . More detailed physical and chemical properties can be found in the Material Safety Data Sheet .

Scientific Research Applications

Antinociceptive Activity

Flavokawin B, a synthetic chalcone closely related to Flavokawin A, has shown significant antinociceptive activity in chemical and thermal models of pain in mice. This compound exhibits both peripheral and central analgesic activity, indicating its potential for pain management (Mohamad et al., 2010).

Trypanocidal Activity

Flavokawin B demonstrates trypanocidal properties, showing effectiveness against Trypanosoma cruzi and Trypanosoma brucei. This suggests its potential use in treating trypanosomiasis, particularly sleeping sickness disease (Rodrigues et al., 2016).

Cytotoxicity and Antimicrobial Activities

Flavokawin B, derived from Alpinia mutica, has exhibited strong cytotoxicity against human T4 lymphoblastoid cancer cells, along with weak antimicrobial and antioxidant activities. This highlights its potential in cancer therapy (Mustahil et al., 2013).

Inhibition of Nitric Oxide Production

Compounds like flavokawin B from natural products can inhibit pathological nitric oxide (NO) generation in inflammation, making them candidates for further bioassay studies to determine their suitability as drug leads (Syahida et al., 2006).

Neurite Outgrowth Promotion

While flavokawin-C, a compound similar to flavokawin A, did not stimulate neurite outgrowth in PC12 Adh cells, other chalcones like xanthohumol showed significant activity. This suggests the varying roles of different chalcones in neuroactive compound development (Phan et al., 2018).

Flavonoid Biosynthesis and Biological Functions

Flavokawin A, as part of the flavonoid group, contributes to various metabolic functions in plants. Flavonoids are involved in defense against environmental stresses, offering potential applications in plant breeding, agriculture, and human health (Falcone Ferreyra et al., 2012); (Panche et al., 2016).

Antimicrobial Activity

Flavonoids, including flavokawin A, exhibit antifungal, antiviral, and antibacterial activity. Their ability to work synergistically with other compounds and influence cellular enzyme function underscores their potential in anti-infective research (Cushnie & Lamb, 2005).

Flavonoids as Mitochondrial Potassium Channel Modulators

Flavonoids can modulate mitochondrial potassium channels, indicating their potential cardioprotective properties and therapeutic applications in human diseases, including those involving oxidative stress and ischemia (Bednarczyk et al., 2017).

Interaction with Plant Environment

Flavokawin A, as a flavonoid, plays a significant role in plants' interactions with their environment, including responses to microbial, animal interactions, and environmental stresses. This highlights the ecological importance and potential pharmacological applications of flavonoids (Mierziak et al., 2014).

Safety And Hazards

Flavokawain A and B enhance hepatotoxicity of paracetamol, underscoring a potentially serious interaction between paracetamol and kava . More detailed safety and hazards information can be found in the Material Safety Data Sheet .

Future Directions

Flavokawain A has been recognized as a potential chemotherapy drug in bladder cancer (BC), but its action mechanism remains unclear . Future research strongly suggests that PRMT5 is a potential epigenetic therapeutic target in bladder cancer, and that Flavokawain A can be used as a targeted inhibitor of PRMT5 for the treatment of bladder cancer .

properties

IUPAC Name

1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O5/c1-21-13-7-4-12(5-8-13)6-9-15(19)18-16(20)10-14(22-2)11-17(18)23-3/h4-5,7-8,10-11,20H,6,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFYDIZALLKOLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50296850
Record name 1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50296850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Flavokawin A

CAS RN

3791-75-1
Record name Flavokawin A
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112156
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50296850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Then, 100 ml of an ethyl acetate solution of 10.0 g of 2'-hydroxy-4,4',6'-trimethoxychalcone was added to a suspension of 2.0 g of 5% palladium/carbon in 50 ml of ethyl acetate, in which a hydrogen gas had been sufficiently absorbed in advance, and the mixture was stirred at room temperature for 1 hour in a hydrogen gas atmosphere. After the reaction, the reaction mixture was filtered and the solvent was removed from the filtrate by distillation, and the obtained residue was recrystallized from a mixed solvent of methanol and ethyl acetate to obtain 9.3 g (yield=93.0%) of 1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-methoxyphenyl)-1propanone in the form of a colorless needle.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Flavokawin A
Reactant of Route 2
Flavokawin A
Reactant of Route 3
Reactant of Route 3
Flavokawin A
Reactant of Route 4
Reactant of Route 4
Flavokawin A
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Flavokawin A
Reactant of Route 6
Reactant of Route 6
Flavokawin A

Citations

For This Compound
36
Citations
AT Shulgin - Bull Narc, 1973 - unodc.org
… One, called Flavokawin A was initially obtained in 0.04% yield; the other, … Flavokawin A has proved to be 2'hydroxy-4-4'-6'-… in amounts comparable to the major chalcone, Flavokawin A. …
Number of citations: 90 www.unodc.org
AT SHULGIN - Citeseer
… One, called Flavokawin A was initially obtained in 0.04% yield; the other, Flavokawin B, in … Flavokawin A has proved to be 2'hydroxy-4-4'-6'trimethoxychalcone (XIII) and Flavokawin B …
Number of citations: 2 citeseerx.ist.psu.edu
VR Yadav, S Prasad, B Sung, BB Aggarwal - International …, 2011 - Elsevier
Although consumption of fruits, vegetables, spices, cereals and pulses has been associated with lower incidence of cancer and other chronic diseases, how these dietary agents and …
Number of citations: 389 www.sciencedirect.com
MH Widyananda, ST Wicaksono, K Rahmawati… - Scientifica, 2022 - hindawi.com
Breast cancer is the most common type of cancer women suffer from worldwide in 2020 and the 4th leading cause of cancer death. Boesenbergia rotunda is an herb with high potential …
Number of citations: 3 www.hindawi.com
S Nasir Abbas Bukhari, I Jantan… - Mini reviews in …, 2013 - ingentaconnect.com
Chalcones (1, 3-Diphenyl-2-propen-1-one) are constituted by a three carbon α, β-unsaturated carbonyl system. The biosynthesis of flavonoids and isoflavonoids is initiated by chalcones…
Number of citations: 73 www.ingentaconnect.com
OF KAVA - moana.library.usp.ac.fj
… 1) together with the isolation of 2 pigment materials, flavokawin A and flavokawin B. … 1%): 5,6-dehydromethysticin, desmethoxyyangonin, dihydromethysticin, flavokawin A and yangonin …
Number of citations: 2 moana.library.usp.ac.fj
DI Batovska, IT Todorova - Current clinical pharmacology, 2010 - ingentaconnect.com
… Flavokawin A (29) induced apoptosis in bladder cancer cells through both the Bax-dependent, mitochondrial pathway and down-regulation of anti-apoptotic proteins, including Bcl-xL, …
Number of citations: 399 www.ingentaconnect.com
A Jussofie, A Schmiz, C Hiemke - Psychopharmacology, 1994 - Springer
… extract (KW 1491, containing 58% kavapyones quantified by the use of high performance liquid chromatography and 42% other lipid-soluble compounds such as Flavokawin A and B, …
Number of citations: 254 link.springer.com
CL Humberston, J Akhtar… - Journal of Toxicology …, 2003 - Taylor & Francis
Background. Herbal preparations are available widely and regarded generally by the public as harmless remedies for a variety of medical ailments. We report a case of acute hepatitis …
Number of citations: 115 www.tandfonline.com
MH Widyananda, CA Kurniasari, FM Alam… - Jordan Journal of …, 2023 - jjournals.ju.edu.jo
… Chalcones compounds include cardomonin and flavokawin A. Furthermore, perylanated chalcones such as boesenbergia A, rubranine, (-)-4hydroxypanduratin A, and isopanduratin A …
Number of citations: 3 jjournals.ju.edu.jo

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.